molecular formula C23H23F2N3O3 B2649859 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-61-4

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide

Número de catálogo: B2649859
Número CAS: 1014069-61-4
Peso molecular: 427.452
Clave InChI: HEOBGJJFJAQKJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Evolution of Pyrazole Carboxamide Research

Pyrazole carboxamides have undergone significant scientific evolution since their initial discovery in the mid-20th century. Early studies focused on simple derivatives, such as ethyl pyrazole-4-carboxylates, which demonstrated moderate antifungal and herbicidal properties. The development of commercial fungicides like penthiopyrad and bixafen in the 2000s marked a turning point, as researchers recognized the critical role of the carboxamide moiety in inhibiting succinate dehydrogenase (SDH), a key enzyme in fungal mitochondrial respiration. Modern synthetic strategies, such as the use of pyrazole carbonyl chloride intermediates, enabled the systematic exploration of substituent effects on bioactivity. For example, replacing methyl groups with trifluoromethyl moieties at the C-3 position of the pyrazole ring was shown to alter antifungal potency by 2–3 orders of magnitude. Contemporary research prioritizes multi-target inhibitors, exemplified by compounds combining SDH inhibition with membrane-disrupting capabilities through ROS induction.

Table 1: Evolution of Key Pyrazole Carboxamide Derivatives

Generation Representative Compound Key Structural Features Biological Activity (EC~50~, μg/mL)
1st Penthiopyrad Simple aniline substituent 0.5–2.1 (broad-spectrum fungi)
2nd Bixafen Trifluoromethyl pyrazole 0.3–1.8 (cereals pathogens)
3rd Compound Y Dual SDH/ROS inhibition 5.2–17.6 (multi-modal action)

Historical Context of Fluorinated Pyrazole Derivatives

Fluorination has been a cornerstone of pyrazole optimization since the 1980s, when researchers discovered that fluorine atoms improve metabolic stability and target binding affinity. Initial efforts focused on mono-fluorinated analogs, such as N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, which showed enhanced bioavailability compared to non-fluorinated counterparts. The introduction of bis-fluorinated systems in the 2010s, including derivatives with 4-fluorobenzyl groups, addressed limitations in fungal resistance profiles. For instance, fluorination at both the pyrazole ring and aryl substituents reduced EC~50~ values against Rhizoctonia solani from >50 μg/mL to <10 μg/mL in comparative studies. Recent advances leverage fluorinated tetrahydrofuran moieties to modulate solubility and blood-brain barrier penetration, expanding potential therapeutic applications.

Significance in Heterocyclic Chemistry

The pyrazole nucleus provides unparalleled versatility in drug design due to its:

  • Electronic tunability : The N1 and N2 nitrogen atoms enable π-stacking interactions with biological targets, while the C4 carboxamide group serves as a hydrogen bond donor/acceptor.
  • Synthetic accessibility : Modular synthesis via Knorr-type reactions allows sequential introduction of substituents, as demonstrated in the preparation of 1,5-disubstituted pyrazoles from β-diketones and hydrazines.
  • Steric adaptability : Bulky groups at the 3-position (e.g., tetrahydrofuran-methyl) can be incorporated without significant synthetic penalty, enabling fine control over molecular geometry.

These properties make pyrazole derivatives indispensable scaffolds for developing agrochemicals and antimicrobial agents, particularly given rising resistance to existing therapies.

Research Scope and Academic Objectives

Current investigations prioritize three objectives:

  • Mechanistic diversification : Combining SDH inhibition with secondary modes of action (e.g., membrane disruption via lipid peroxidation).
  • Fluorine positioning optimization : Systematic mapping of fluorine substitution patterns to balance efficacy and environmental persistence.
  • Stereochemical control : Exploiting chiral centers in tetrahydrofuran rings to enhance target specificity, as seen in derivatives with 10–100× improved activity over racemic mixtures.

Ongoing structure-activity relationship studies aim to decode how the 4-fluorobenzyloxy group in 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide influences fungal vs. bacterial selectivity compared to earlier analogs. Preliminary data suggest this substituent may concurrently enhance SDH binding and promote oxidative stress in pathogens.

Propiedades

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O3/c24-18-7-3-16(4-8-18)13-28-14-21(22(29)26-12-20-2-1-11-30-20)23(27-28)31-15-17-5-9-19(25)10-6-17/h3-10,14,20H,1-2,11-13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOBGJJFJAQKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole intermediate.

    Attachment of the Tetrahydrofuran Group: The tetrahydrofuran moiety is incorporated through an etherification reaction, where the hydroxyl group of tetrahydrofuran reacts with a suitable leaving group on the pyrazole derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions would result in the replacement of specific functional groups with new ones, potentially leading to a variety of derivatives with different properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds with pyrazole scaffolds exhibit significant anticancer properties. For example, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against several cancer cell lines, showing promising results in reducing viability at micromolar concentrations .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Research has indicated that similar pyrazole derivatives can act as ligands for sigma receptors, which are implicated in various neurological disorders. This suggests that the compound may have applications in treating conditions such as anxiety and depression .

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that typically include the formation of the pyrazole ring followed by functionalization with benzyl and tetrahydrofuran groups. The synthetic pathways often utilize various reagents and catalysts to achieve high yields and purity .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits an IC50 value in the low micromolar range against specific cancer cell lines, indicating its potential as an anticancer agent. For instance, a study reported an IC50 value of approximately 9.59 µM against TLR9, highlighting its selective activity .

Pharmacokinetic Profiles

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties, including moderate solubility and permeability profiles, which are essential for oral bioavailability .

Mecanismo De Acción

The mechanism by which 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Compound Name / ID Key Substituents Biological Activity (if reported) Reference
Target Compound - 4-Fluorobenzyl (×2)
- THF-methyl
N/A (structural analog data inferred)
N-[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide - 4-Fluorobenzyl
- Methyl groups at pyrazole C3/C5
Not reported
4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide - 4-Fluorophenyl urea
- Methyl at pyrazole N1
Antimalarial activity (Plasmodium falciparum inhibition)
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide - 4-Fluorophenyl
- Amino group at pyrazole C5
Calcium mobilization in CHO-k1 cells (NTS1/NTS2 receptor modulation)
1-Phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide - Trifluoromethyl
- Trifluoromethoxy benzamide
Medicinal applications (unspecified)
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide - Methoxybenzene
- Trifluoromethyl
Not reported

Key Differences and Implications

Fluorinated Substituents: The target compound’s dual 4-fluorobenzyl groups distinguish it from analogs with single fluorophenyl (e.g., ) or non-fluorinated benzyl groups (e.g., ). Fluorination typically enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Heterocyclic Linkers :

  • The THF-methyl group in the target compound introduces a saturated oxygen-containing ring, likely improving aqueous solubility compared to purely aromatic substituents (e.g., ). This feature is absent in most analogs, except for compounds like , which use cyclohexyl or adamantane groups for rigidity.

Biological Activity: The urea-linked analog in showed antimalarial activity, suggesting that electron-withdrawing groups (e.g., urea) may enhance enzyme inhibition. The target compound’s ether linkage ((4-fluorobenzyl)oxy) could modulate similar interactions but with distinct pharmacokinetic profiles. Pyrazole derivatives with amino groups (e.g., ) demonstrated receptor-mediated calcium mobilization, implying that polar substituents at C5 may enhance GPCR modulation.

Actividad Biológica

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with carbonyl compounds, followed by functionalization to introduce various substituents. The specific compound can be synthesized through a multi-step process involving:

  • Formation of the Pyrazole Core : This involves the condensation of appropriate hydrazine derivatives with suitable carbonyl precursors.
  • Substitution Reactions : The introduction of the 4-fluorobenzyl and tetrahydrofuran moieties can be achieved through nucleophilic substitution reactions.
  • Carboxamide Formation : The final step involves the conversion of a suitable intermediate into the carboxamide derivative.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. For example, compounds similar to 1H-pyrazole derivatives have shown significant antiproliferative activity against various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : IC50 values ranging from 2.43 to 7.84 μM have been reported for similar compounds, indicating potent growth inhibition .
  • HepG2 (Liver Cancer) : Compounds demonstrated IC50 values between 4.98 to 14.65 μM, exhibiting selectivity over non-cancerous cell lines .

The mechanism behind the anticancer activity is often linked to the inhibition of key cellular pathways involved in proliferation and survival:

  • Aurora-A Kinase Inhibition : Some pyrazole derivatives have been shown to inhibit Aurora-A kinase, a crucial regulator of cell cycle progression, with IC50 values as low as 0.16 μM .
  • Microtubule Disruption : Certain compounds disrupt microtubule assembly, leading to apoptosis in cancer cells .

Antibacterial Activity

In addition to anticancer properties, pyrazole derivatives have also been evaluated for their antibacterial effects:

  • Compounds have exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Minimum inhibitory concentration (MIC) values for some derivatives were reported between 20–40 µM against S. aureus, demonstrating their potential as antibacterial agents .

Case Studies

Several studies provide insights into the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity :
    • A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for antiproliferation activity against HCT116 and MCF-7 cell lines, showing promising results with IC50 values comparable to established chemotherapy agents .
  • Antibacterial Evaluation :
    • A novel series of carboxamide derivatives were synthesized and screened for antimicrobial activity against various bacterial strains, revealing significant inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Methodological considerations :

  • Salt formation : Protonation of the carboxamide group with HCl or trifluoroacetic acid enhances aqueous solubility .
  • Lipophilicity reduction : Replacing one fluorobenzyl group with polar substituents (e.g., hydroxyl or amine) improves pharmacokinetics .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase systemic circulation time, as demonstrated in analogous pyrazole derivatives .

Advanced: How should researchers design SAR studies to explore the fluorobenzyl groups’ role in target binding?

Q. Experimental design :

  • Analog synthesis : Prepare derivatives with variations (e.g., 3-fluorobenzyl, 2-chlorobenzyl) and compare binding affinities via SPR or radioligand assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrophobic interactions involving fluorobenzyl moieties .
  • Computational docking : Use AutoDock Vina to model fluorobenzyl interactions with active-site residues, prioritizing π-π stacking and fluorine-mediated hydrogen bonds .

Advanced: What in silico tools predict metabolic stability, and how do fluorinated groups influence CYP450 interactions?

Q. Predictive approaches :

  • Software : SwissADME or ADMETLab 2.0 to estimate metabolic sites (e.g., tetrahydrofuran oxidation) and CYP3A4/2D6 inhibition risks .
  • Fluorine effects : Fluorine atoms reduce oxidative metabolism at benzylic positions but may increase affinity for CYP2C9 due to electronegativity .
  • Validation : Microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification of parent compound depletion .

Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., IC50 variability)?

Q. Troubleshooting steps :

  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell line viability (MTT assays) .
  • Solvent effects : Ensure DMSO concentrations are ≤0.1% to avoid false negatives .
  • Data normalization : Apply Z-score or Grubbs’ test to identify outliers in dose-response curves .

Advanced: What chromatographic methods separate enantiomers of the tetrahydrofuran-containing side chain?

Q. Chiral separation protocols :

  • HPLC : Chiralpak IC or AD-H columns with hexane/isopropanol (90:10) mobile phase .
  • SFC : Supercritical CO2 with methanol co-solvent and chiral stationary phases (e.g., Chiralcel OD) for faster resolution .
  • Validation : Compare retention times with racemic mixtures and enantiopure standards .

Advanced: How to evaluate off-target effects in kinase inhibition studies?

Q. Profiling methods :

  • Kinome-wide screening : Use panels like KinomeScan (Eurofins) to assess selectivity across 400+ kinases .
  • Thermal shift assays : Monitor target engagement by measuring protein melting temperature (Tm) shifts .
  • CRISPR-Cas9 knockout models : Validate on-target effects in cell lines lacking the putative kinase target .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.